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For Researchers, Scientists, and Drug Development Professionals

Introduction
Propyl isovalerate, also known as propyl 3-methylbutanoate, is a flavoring agent widely

utilized in the food industry to impart fruity and sweet aromatic profiles.[1][2][3] Its characteristic

scent is often described as apple-like, with sweet and slightly bitter notes.[1][2][4] This ester is

found naturally in fruits such as apples, bananas, and jackfruit, as well as in certain cheeses

like Gruyere.[2][5] As a food additive, it is designated with FEMA number 2960 and JECFA

number 197, and is generally recognized as safe (GRAS) for its intended use.[1][6][7][8] This

document provides detailed application notes and experimental protocols for the effective use

and analysis of propyl isovalerate in food science research and product development.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of propyl isovalerate is

essential for its application in food systems.
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Property Value References

Chemical Name Propyl 3-methylbutanoate [6][9][10][11][12]

Synonyms
Propyl isovalerate, Isovaleric

acid, propyl ester
[1][6]

CAS Number 557-00-6 [1][2][8][10][11]

Molecular Formula C8H16O2 [6][10]

Molecular Weight 144.21 g/mol [2][5][9][10]

Appearance Colorless, clear liquid [1]

Odor Fruity, sweet, apple-like [1][4][5]

Taste Profile Sweet, apple, and bitter [4]

Boiling Point
156.00 to 157.00 °C @ 760.00

mm Hg
[1][2][6]

Flash Point 32.22 °C (90.00 °F) [1][13]

Density 0.860 - 0.866 g/mL at 20 °C [5][6]

Refractive Index 1.400 - 1.405 at 20 °C [2][6]

Solubility
Insoluble in water; soluble in

alcohol and organic solvents.
[6]

Odor Threshold 0.000056 ppm

Aroma Threshold 8.7 to 33 ppb [2]

Applications in Food Products
The fruity and versatile flavor profile of propyl isovalerate makes it a valuable component in a

wide array of food and beverage products.[5]

Beverages: Carbonated soft drinks, fruit juices, and alcoholic beverages to enhance fruity

notes.

Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings.
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Dairy Products: Yogurts, ice creams, and flavored milk to introduce or boost fruit flavors.

Baked Goods: Fillings for pastries, cakes, and cookies.

Savory Products: In aged cheeses like Parmesan, Asiago, and Romano to complement the

existing fruity complex.[5]

Experimental Protocols
Protocol 1: Synthesis of Propyl Isovalerate via Fischer
Esterification
This protocol describes the laboratory-scale synthesis of propyl isovalerate from isovaleric

acid and propanol using an acid catalyst. This method is based on the Fischer-Speier

esterification reaction.[14][15][16]

Materials:

Isovaleric acid (3-methylbutanoic acid)

n-Propanol

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

Sodium bicarbonate (NaHCO₃) solution, saturated

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Boiling chips

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Distillation apparatus
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Procedure:

Reaction Setup: In a round-bottom flask, combine isovaleric acid and a molar excess of n-

propanol (typically a 3:1 to 5:1 molar ratio of alcohol to acid). Add a few boiling chips.

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid

(approximately 1-2% of the total volume) to the mixture while swirling.

Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle.

The reaction time typically ranges from 1 to 10 hours, depending on the scale and desired

conversion.[15] The progress of the reaction can be monitored by techniques such as thin-

layer chromatography (TLC) or gas chromatography (GC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Transfer the mixture to a separatory funnel.

Washing:

Wash the organic layer with water to remove the excess alcohol and sulfuric acid.

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution

until effervescence ceases.

Perform a final wash with brine (saturated NaCl solution) to aid in the separation of the

aqueous and organic layers.

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium

sulfate.

Purification: Filter the drying agent and purify the crude propyl isovalerate by fractional

distillation.[15] Collect the fraction boiling at approximately 156-157 °C.[1][6]

Characterization: Confirm the identity and purity of the synthesized propyl isovalerate using

techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear

Magnetic Resonance (NMR) spectroscopy.
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Propyl Isovalerate Synthesis Workflow

Protocol 2: Sensory Evaluation of Propyl Isovalerate in a
Beverage Matrix
This protocol outlines a descriptive sensory analysis to characterize the flavor profile of propyl
isovalerate in a model beverage system.[1][5]
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Objective: To identify and quantify the sensory attributes of propyl isovalerate in a sweetened

carbonated water base.

Materials:

Propyl isovalerate (food grade)

Sucrose

Citric acid

Carbonated water

Trained sensory panelists (8-12 members)

Sensory booths with controlled lighting and ventilation

Glassware for sample presentation

Procedure:

Panelist Training: Train panelists on the recognition and intensity scaling of relevant aroma

and flavor attributes (e.g., fruity, apple, sweet, pineapple, banana, cheesy, waxy). Provide

reference standards for each attribute.

Sample Preparation:

Prepare a base solution of sweetened carbonated water (e.g., 10% sucrose, 0.1% citric

acid).

Prepare a stock solution of propyl isovalerate in ethanol.

Spike the base solution with propyl isovalerate at different concentrations (e.g., 1 ppm, 5

ppm, 10 ppm). A control sample (base solution only) should also be prepared.

Evaluation:

Present the samples to the panelists in a randomized and blind manner.
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Instruct panelists to evaluate the aroma and flavor of each sample and rate the intensity of

the identified attributes on a structured scale (e.g., a 15-cm line scale anchored from "not

perceptible" to "very strong").

Data Analysis:

Collect the intensity ratings for each attribute from all panelists.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences between samples and Principal Component Analysis

(PCA) to visualize the sensory space of the different concentrations.

Sensory Evaluation Workflow

Training Sample Preparation Evaluation Data Analysis

Click to download full resolution via product page

Sensory Evaluation Workflow

Protocol 3: Quantification of Propyl Isovalerate in a
Food Matrix by GC-MS
This protocol describes a method for the extraction and quantification of propyl isovalerate
from a fruit juice matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

Fruit juice sample

Propyl isovalerate standard

Internal standard (e.g., ethyl valerate or a deuterated analog)

Dichloromethane (DCM) or other suitable organic solvent
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Sodium chloride (NaCl)

Anhydrous sodium sulfate (Na₂SO₄)

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Solid-Phase Microextraction (SPME) fibers (optional, for headspace analysis)

Vials and syringes

Procedure:

Standard Curve Preparation: Prepare a series of standard solutions of propyl isovalerate in

the chosen solvent at known concentrations. Spike each standard with a fixed concentration

of the internal standard.

Sample Preparation (Liquid-Liquid Extraction):

To a known volume of the fruit juice sample, add a known amount of the internal standard.

Add NaCl to saturate the aqueous phase and improve extraction efficiency.

Extract the sample with dichloromethane by vigorous shaking in a separatory funnel.

Collect the organic layer and repeat the extraction process twice more.

Combine the organic extracts and dry over anhydrous sodium sulfate.

Concentrate the extract to a final known volume under a gentle stream of nitrogen.

GC-MS Analysis:

GC Conditions (Example):

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Injector Temperature: 250 °C.
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Oven Program: Initial temperature of 40 °C held for 2 min, ramp to 150 °C at 5 °C/min,

then to 250 °C at 20 °C/min, hold for 5 min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring

(SIM) for quantitative analysis. Monitor characteristic ions for propyl isovalerate (e.g.,

m/z 43, 71, 87, 102) and the internal standard.

Quantification:

Inject the prepared standards and samples into the GC-MS.

Construct a calibration curve by plotting the ratio of the peak area of propyl isovalerate to

the peak area of the internal standard against the concentration of the standard solutions.

Determine the concentration of propyl isovalerate in the sample by using the peak area

ratio from the sample chromatogram and the calibration curve.
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GC-MS Quantification Workflow

Signaling Pathways
The perception of propyl isovalerate's fruity aroma is initiated by its interaction with olfactory

receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific ORs

that bind to propyl isovalerate have not been definitively identified, the general olfactory

signaling cascade is well-understood.

Upon binding of propyl isovalerate to its specific G-protein coupled receptor (GPCR), a

conformational change in the receptor activates the associated G-protein (Gαolf). This

activation leads to the dissociation of the Gαolf subunit, which in turn stimulates adenylyl

cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic

nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na⁺ and Ca²⁺). This influx

depolarizes the olfactory receptor neuron, generating an action potential that is transmitted to

the olfactory bulb in the brain. The brain then processes these signals, leading to the

perception of a fruity aroma.
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The sweet taste component of propyl isovalerate is likely perceived through the T1R2/T1R3

sweet taste receptor, a GPCR found on taste bud cells. The signaling cascade for sweet taste

is similar to that of olfaction, involving a G-protein (gustducin), phospholipase C activation, and

subsequent cellular depolarization, ultimately leading to neurotransmitter release and signal

transmission to the brain.

Conclusion
Propyl isovalerate is a versatile and effective flavoring agent with a wide range of applications

in the food industry. A thorough understanding of its properties, coupled with robust

experimental protocols for its synthesis, sensory evaluation, and analytical quantification, is

crucial for its successful implementation in food product development and research. The

provided application notes and protocols serve as a detailed guide for scientists and

researchers working with this important flavor compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4394514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4394514/
https://www.researchgate.net/publication/393581070_Quantification_of_2-_3-monochloropropanediol_fatty_acid_esters_and_glycidyl_esters_in_food_emulsifiers_by_GC-MSMS_an_alternative_approach
https://www.femaflavor.org/sites/default/files/2024-06/FEMA%20Sensory%20Guidance%20January%202022%20Member%20Distribution%20020322%20final.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4221840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4221840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4221840/
https://www.organic-chemistry.org/namedreactions/fischer-esterification.shtm
https://en.wikipedia.org/wiki/Fischer%E2%80%93Speier_esterification
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Carboxylic_Acids/Reactivity_of_Carboxylic_Acids/Fischer_Esterification
https://www.benchchem.com/product/b1210305#propyl-isovalerate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b1210305#propyl-isovalerate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b1210305#propyl-isovalerate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b1210305#propyl-isovalerate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1210305?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

